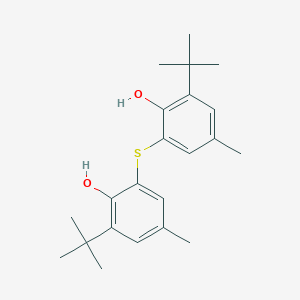

2,2'-Thiobis(6-tert-butyl-p-cresol)

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2S/c1-13-9-15(21(3,4)5)19(23)17(11-13)25-18-12-14(2)10-16(20(18)24)22(6,7)8/h9-12,23-24H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWCQFCZUNBTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059012 | |

| Record name | 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-66-4 | |

| Record name | 2,2′-Thiobis(4-methyl-6-tert-butylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioalkofen BP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-thiobis[6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-di-tert-butyl-2,2'-thiodi-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-THIOBIS(6-TERT-BUTYL-P-CRESOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C0V73I549 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antioxidant Mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the multifaceted antioxidant mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol). This sterically hindered phenolic antioxidant employs a dual-action strategy, combining primary radical scavenging with secondary hydroperoxide decomposition, to effectively inhibit oxidative degradation in a variety of matrices. We will delve into the intricacies of its primary antioxidant function via hydrogen atom transfer, the pivotal role of steric hindrance in stabilizing the resultant phenoxyl radical, and the often-overlooked but critical contribution of the thioether bridge to its overall efficacy. Furthermore, this guide will elucidate the synergistic interplay of 2,2'-Thiobis(6-tert-butyl-p-cresol) with other classes of antioxidants, providing a holistic understanding of its application in complex systems. Detailed experimental protocols for evaluating its antioxidant capacity are also presented, offering researchers the tools to quantify its performance.

Introduction: The Significance of 2,2'-Thiobis(6-tert-butyl-p-cresol) as a Phenolic Antioxidant

2,2'-Thiobis(6-tert-butyl-p-cresol), a prominent member of the hindered phenolic antioxidant family, is a bifunctional molecule renowned for its efficacy in mitigating oxidative damage. Its unique structure, featuring two sterically hindered phenolic moieties linked by a sulfur bridge, underpins its potent and versatile antioxidant capabilities. This guide will dissect the chemical principles that govern its function, providing a granular understanding of its protective mechanisms.

The tert-butyl groups positioned ortho to the hydroxyl groups play a crucial role in the molecule's function. This steric hindrance enhances the stability of the phenoxyl radicals that form during the antioxidant process, a key factor in its effectiveness.[1]

Core Antioxidant Mechanisms

The antioxidant prowess of 2,2'-Thiobis(6-tert-butyl-p-cresol) stems from a two-pronged approach: primary radical scavenging and secondary hydroperoxide decomposition.

Primary Antioxidant Action: Radical Scavenging via Hydrogen Atom Transfer (HAT)

The principal mechanism by which 2,2'-Thiobis(6-tert-butyl-p-cresol) neutralizes free radicals is through Hydrogen Atom Transfer (HAT). The phenolic hydroxyl groups readily donate a hydrogen atom to highly reactive radicals (R•), such as peroxyl (ROO•) and hydroxyl (HO•) radicals, thereby terminating the oxidative chain reaction.

Reaction: Ar-OH + R• → Ar-O• + R-H

This process transforms the destructive free radical into a stable, non-reactive species. The resulting phenoxyl radical (Ar-O•) is significantly stabilized by two key features of the molecule's architecture:

-

Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, distributing its reactivity and increasing its stability.

-

Steric Hindrance: The bulky tert-butyl groups flanking the hydroxyl group physically shield the radical center, preventing it from participating in further propagation reactions.[2] This steric protection is paramount to the efficacy of hindered phenolic antioxidants.[2]

Caption: Hydrogen Atom Transfer (HAT) Mechanism.

Secondary Antioxidant Action: The Role of the Sulfur Bridge in Hydroperoxide Decomposition

Beyond its primary radical scavenging activity, the thioether linkage in 2,2'-Thiobis(6-tert-butyl-p-cresol) provides a crucial secondary antioxidant mechanism: the decomposition of hydroperoxides (ROOH). Hydroperoxides are relatively stable but can undergo homolytic cleavage, particularly in the presence of heat or metal ions, to generate highly reactive radicals, thus propagating the oxidative cycle.

The sulfur atom in the bridge can be oxidized by hydroperoxides, converting them into non-radical products, primarily alcohols. This process involves the sequential oxidation of the sulfide to a sulfoxide and then to a sulfone.[3][4]

Reaction: R-S-R' + ROOH → R-S(O)-R' + ROH Further Oxidation: R-S(O)-R' + ROOH → R-S(O)₂-R' + ROH

This decomposition of hydroperoxides prevents the formation of new radical species, thereby inhibiting the initiation of new oxidative chains. This dual functionality makes 2,2'-Thiobis(6-tert-butyl-p-cresol) a particularly robust antioxidant.

Caption: Hydroperoxide Decomposition by the Sulfur Bridge.

Synergistic Antioxidant Effects

The efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol) can be significantly enhanced when used in combination with other classes of antioxidants, a phenomenon known as synergism. A particularly well-documented synergistic relationship exists with phosphite co-antioxidants.

In this partnership, the hindered phenol acts as the primary antioxidant, donating a hydrogen atom to a peroxyl radical (ROO•) to form a hydroperoxide (ROOH) and a stabilized phenoxyl radical. The phosphite antioxidant then functions as a secondary antioxidant, reducing the newly formed hydroperoxide to a stable alcohol, thereby preventing it from initiating new radical chains. The phosphite is concomitantly oxidized to a phosphate.[5][6]

This cooperative cycle regenerates the primary antioxidant's capacity and provides a more comprehensive defense against oxidative degradation.

Caption: Synergistic Mechanism with Phosphite Antioxidants.

Transformation Products

Understanding the fate of 2,2'-Thiobis(6-tert-butyl-p-cresol) after it has fulfilled its antioxidant role is crucial for a complete mechanistic picture. Upon scavenging free radicals, the initial phenoxyl radical can undergo further reactions. Due to the steric hindrance provided by the tert-butyl groups, radical-radical coupling is less likely. Instead, the phenoxyl radical is relatively stable.

The sulfur bridge, upon reaction with hydroperoxides, is oxidized to sulfoxide and subsequently to sulfone derivatives.[3][4] Further degradation of the molecule can lead to the formation of various smaller phenolic compounds and sulfur-containing species, though the exact identification of all transformation products can be complex and dependent on the specific oxidative environment. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are instrumental in identifying these transformation products.[7]

Experimental Evaluation of Antioxidant Activity

The antioxidant efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol) can be quantitatively assessed using various in vitro assays. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are based on the ability of the antioxidant to reduce a stable colored radical, leading to a measurable change in absorbance.

DPPH Radical Scavenging Assay Protocol

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a maximum absorbance at approximately 517 nm. When reduced by an antioxidant, it becomes the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound solutions (serial dilutions of 2,2'-Thiobis(6-tert-butyl-p-cresol) in methanol)

-

Standard antioxidant solution (e.g., Trolox or ascorbic acid)

-

Methanol (as blank)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and standard in methanol.

-

Add a fixed volume of the DPPH solution to each dilution.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[8]

-

ABTS Radical Cation Scavenging Assay Protocol

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Principle: The ABTS radical cation is a blue-green chromophore with a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution and a decrease in absorbance.

-

Reagents:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Test compound solutions (serial dilutions of 2,2'-Thiobis(6-tert-butyl-p-cresol))

-

Standard antioxidant solution (e.g., Trolox)

-

Phosphate buffer

-

-

Procedure:

-

Generate the ABTS•+ stock solution by reacting the ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition similarly to the DPPH assay.

-

The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox.[9]

-

Caption: General Workflow for Antioxidant Capacity Assays.

Quantitative Data Summary

While specific IC50 values for 2,2'-Thiobis(6-tert-butyl-p-cresol) are not consistently reported across a wide range of studies, the antioxidant activity of structurally similar sulfur-containing phenolic compounds has been evaluated. The table below presents representative data for related compounds to provide a comparative context for the expected efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol).

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | 14.31 | |

| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | 2.10 | |

| Trolox (Standard) | DPPH | 3.77 | [7] |

| Trolox (Standard) | ABTS | 2.93 | [7] |

Note: The antioxidant activity of a specific compound can vary depending on the experimental conditions, including solvent, pH, and incubation time.

Conclusion

2,2'-Thiobis(6-tert-butyl-p-cresol) stands as a highly effective antioxidant due to its sophisticated, dual-action mechanism. The synergy between its primary radical scavenging capability, enhanced by steric hindrance, and the secondary hydroperoxide decomposing function of its sulfur bridge, provides robust protection against oxidative degradation. Its ability to act synergistically with other antioxidants further amplifies its utility in complex formulations. The experimental protocols detailed herein provide a framework for researchers to quantify and compare the antioxidant performance of this and other related compounds, facilitating the development of more stable and durable products. A thorough understanding of its multifaceted mechanistic pathways is paramount for its optimal application in research, materials science, and drug development.

References

-

Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Vinati Organics. [Link]

-

Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (n.d.). PMC. [Link]

-

Action Mechanisms of Phosphite and Phosphonite Stabilizers. (2009, July 22). ACS Publications. [Link]

-

Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. [Link]

-

Antioxidant interaction between organic phosphites and hindered amine light stabilisers during processing and thermoxidation of polypropylen. (n.d.). wiley.com. [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). NIH. [Link]

-

Hydrogen peroxide. (n.d.). Wikipedia. [Link]

-

Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. (2022, January 6). NIH. [Link]

-

Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties. (n.d.). NIH. [Link]

-

Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells. (2022, July 7). PMC - NIH. [Link]

-

Mechanism of the Reaction of Radicals with Peroxides and Dimethyl Sulfoxide in Aqueous Solution. (n.d.). ResearchGate. [Link]

-

Radical scavenging activity of phenol (1–17) and thiophenol (18–34)... (n.d.). ResearchGate. [Link]

-

Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (n.d.). RSC Publishing. [Link]

-

DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024, March 1). NIH. [Link]

-

dpph assay ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Effects of Plant-Derived Polyphenols on the Antioxidant Activity and Aroma of Sulfur-Dioxide-Free Red Wine. (2023, July 6). PMC - NIH. [Link]

-

Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). PMC - NIH. [Link]

-

EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. (2013, May 1). PubMed. [Link]

-

Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. (n.d.). NIH. [Link]

-

Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties. (2022, April 28). PubMed. [Link]

-

IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. [Link]

-

Activation of Hydrogen Peroxide by Acetonitrile in the Oxidation of Thioethers: Reaction Kinetics and Mechanism. (n.d.). ResearchGate. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022, April 3). Frontiers. [Link]

-

Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. (n.d.). Journal of the American Chemical Society. [Link]

-

Phenol Oxidation: Mechanisms & Products. (n.d.). Scribd. [Link]

-

Oxidative coupling of phenols. (n.d.). Wikipedia. [Link]

-

Reactions of suflides. (2019, October 15). YouTube. [Link]

-

13.8 Sulfides. (2021, February 3). YouTube. [Link]

-

Recent advances in reactions using diacyl peroxides as sources of O- and C-functional groups. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. partinchem.com [partinchem.com]

- 7. researchgate.net [researchgate.net]

- 8. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2'-Thiobis(6-tert-butyl-p-cresol)

Introduction

2,2'-Thiobis(6-tert-butyl-p-cresol), also known by its CAS Number 90-66-4 and various trade names such as Irganox 1081, is a high-performance phenolic antioxidant.[1][2][3] It is a sulfur-bridged compound featuring two sterically hindered phenolic groups.[2] This unique molecular architecture makes it highly effective at scavenging free radicals and inhibiting oxidative degradation processes.[2][4] Consequently, it finds widespread application as a stabilizer in various polymers, including plastics and rubber, extending their service life and preserving their physical properties.[2][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, antioxidant mechanism, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties

The efficacy and application of 2,2'-Thiobis(6-tert-butyl-p-cresol) are dictated by its distinct physicochemical properties. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H30O2S | [1][5] |

| Molecular Weight | 358.54 g/mol | [1][3][5] |

| Appearance | White or pale yellow crystalline powder | [6] |

| Melting Point | 84-85 °C | [1][7] |

| Boiling Point | 431.1 °C at 760 mmHg | [1][5] |

| Flash Point | 209.3 °C | [1][5] |

| Density | 1.11 g/cm³ | [1] |

| Water Solubility | 8 µg/L at 20 °C | [1][8] |

| Vapor Pressure | 4.9E-08 mmHg at 25°C | [1] |

| Refractive Index | 1.594 | [1] |

| pKa | 10.30 ± 0.50 (Predicted) | [1][8] |

Synthesis and Purification

Synthesis

A common laboratory-scale synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) involves the reaction of 2-tert-butyl-4-methyl-phenol with sulfur dichloride.[9]

Experimental Protocol: Synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) [9]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reactant Charging: Charge the flask with 2-tert-butyl-4-methyl-phenol and a suitable solvent, such as light petroleum.

-

Catalyst Addition: Add a catalytic amount of zinc chloride to the reaction mixture.

-

Reagent Addition: While stirring at ambient temperature, slowly add sulfur dichloride to the mixture via the dropping funnel.

-

Reaction Monitoring: The reaction is typically allowed to proceed for approximately 17 hours. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer.

-

Purification: Wash the organic phase sequentially with a saturated aqueous solution of sodium chloride and then with water. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Antioxidant Mechanism

The antioxidant activity of 2,2'-Thiobis(6-tert-butyl-p-cresol) is attributed to the synergistic action of its sterically hindered phenolic groups and the sulfur bridge.[2] The primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions.[2][10]

The large tert-butyl groups positioned ortho to the hydroxyl group provide significant steric hindrance.[2][10] This steric bulk stabilizes the resulting phenoxyl radical, preventing it from participating in further undesirable reactions and enhancing the antioxidant's longevity.[2][10] The sulfur bridge can also contribute to the overall antioxidant activity through a secondary mechanism by decomposing hydroperoxides.[2]

Caption: Radical scavenging mechanism of 2,2'-Thiobis(6-tert-butyl-p-cresol).

Applications

The primary application of 2,2'-Thiobis(6-tert-butyl-p-cresol) is as a high-performance antioxidant and stabilizer in a variety of materials.[4]

-

Polymer Stabilization: It is widely used in thermoplastic polymers like polyolefins to prevent thermal-oxidative degradation during high-temperature processing and throughout the product's lifespan.[2] This helps to maintain crucial polymer properties such as melt flow index.[2]

-

Rubber and Synthetic Fibers: It effectively extends the service life of rubber and synthetic fibers by inhibiting oxidative degradation.[4]

-

Industrial Oils: It can be incorporated into industrial oils, such as gear oil, hydraulic oil, and transformer oil, to improve their antioxidant properties.[11]

Safety and Toxicology

2,2'-Thiobis(6-tert-butyl-p-cresol) is classified with certain hazards and requires careful handling.

-

Hazard Classification: It may cause an allergic skin reaction and is considered harmful to aquatic life with long-lasting effects.[3][12] Some classifications also indicate it may cause skin and serious eye irritation.[5][12]

-

Handling Precautions: It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles, to avoid skin and eye contact.[13][14] Avoid the formation of dust and aerosols.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][13]

-

Toxicological Profile: Research on similar thiobis phenolic antioxidants has suggested potential developmental toxicity in aquatic organisms.[2] It has also been noted as a potential endocrine disruptor.[3][15]

Conclusion

2,2'-Thiobis(6-tert-butyl-p-cresol) is a potent and versatile phenolic antioxidant with significant industrial importance. Its unique structure, combining sterically hindered phenols with a sulfur bridge, provides an effective mechanism for inhibiting oxidative degradation in a wide range of materials. A thorough understanding of its chemical properties, synthesis, and safety precautions is essential for its proper application in research and industry.

References

- AccuStandard. (n.d.). CAS No. 90-66-4 - Irganox® 1081.

- LookChem. (n.d.). Cas 90-66-4, 2,2'-Thiobis(6-tert-butyl-p-cresol).

- BenchChem. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol).

- ChemicalBook. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol) | 90-66-4.

- Kuujia. (n.d.). Cas no 90-66-4 (Antioxidant 2246-S).

- PubChem. (n.d.). 2,2'-Thiobis(4-methyl-6-tert-butylphenol).

- SIELC Technologies. (2018, May 16). 2,2'-Thiobis[6-tert-butyl-p-cresol].

- Echemi. (2022, December 31). 2,2'-Thiobis(6-tert-butyl-p-cresol).

- LookChem. (n.d.). CAS No.90-66-4, 2,2'-Thiobis(6-tert-butyl-p-cresol) Suppliers.

- Merck. (n.d.). 4,4′-Thiobis(2-tert-butyl-5-methylphenol) - for synthesis.

- Chemsrc. (2025, August 25). 2,2'-Thiobis(6-tert-butyl-p-cresol) | CAS#:90-66-4.

- ChemBlink. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol) [CAS# 90-66-4].

- ChemicalBook. (2025, August 2). Thiobis(6-tert-butyl-p-cresol) - Safety Data Sheet.

- Merck Millipore. (n.d.). 4,4'-Thiobis(2-tert-butyl-5-methylphenol) CAS 96-69-5 | 818449.

- CAS Common Chemistry. (n.d.). 2,2′-Thiobis(4-methyl-6-tert-butylphenol).

- TCI Chemicals. (2025, May 27). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 4,4′-Thiobis(2-tert-butyl-5-methylphenol).

- ChemicalBook. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol).

- Fisher Scientific. (2010, March 9). SAFETY DATA SHEET.

- Echemi. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol).

- National Institutes of Health. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

- CymitQuimica. (n.d.). CAS 96-69-5: 4,4′-Thiobis(3-methyl-6-tert-butylphenol).

- ChemicalBook. (n.d.). 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5.

- ChemicalBook. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol).

- PubMed. (2012). Phenolic antioxidant 2,6-di-tert-butyl-p-cresol (vitamin E synthetic analogue) does not inhibit 1,1'-dimetyl-4,4'-bipyridium dichloride (paraquat)-induced structural chromosomal damage in cultured leukocytes of the dark-spotted-frog Pelophylax (Rana) nigromaculatus.

- Teby. (2024, October 6). 2,6-di-tert-butyl-p-cresol - Descrizione.

- Lubricatin. (2025, June 20). Phenolic Antioxidants 2,6-Di-Tertiary Butyl Para-Cresol.

Sources

- 1. Cas 90-66-4,2,2'-Thiobis(6-tert-butyl-p-cresol) | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | C22H30O2S | CID 66661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 90-66-4(Antioxidant 2246-S) | Kuujia.com [kuujia.com]

- 5. accustandard.com [accustandard.com]

- 6. 2,6-di-tert-butyl-p-cresol - Descrizione [tiiips.com]

- 7. echemi.com [echemi.com]

- 8. 2,2'-Thiobis(6-tert-butyl-p-cresol) CAS#: 90-66-4 [m.chemicalbook.com]

- 9. CAS No.90-66-4,2,2'-Thiobis(6-tert-butyl-p-cresol) Suppliers [lookchem.com]

- 10. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lubricatin.com [lubricatin.com]

- 12. CAS # 90-66-4, 2,2'-Thiobis(6-tert-butyl-p-cresol), 2,2'-Thiobis(6-tert-butyl-p-cresol), 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol - chemBlink [chemblink.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,2'-Thiobis(6-tert-butyl-p-cresol)

CAS Number: 90-66-4

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Thiobis(6-tert-butyl-p-cresol), also known by industrial synonyms such as Irganox 1081, is a sulfur-bridged, sterically hindered phenolic antioxidant.[1][2] Its molecular structure, featuring two phenolic rings linked by a thioether bridge, makes it a highly effective scavenger of free radicals and an inhibitor of oxidative chain reactions.[3] This guide provides a comprehensive technical overview of its synthesis, mechanism of action, applications, and safety profile, with a particular focus on its relevance to materials science and potential, though currently underexplored, implications for biomedical research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,2'-Thiobis(6-tert-butyl-p-cresol) is fundamental to its application and handling.

| Property | Value | Reference(s) |

| Molecular Formula | C22H30O2S | [2] |

| Molecular Weight | 358.54 g/mol | [2] |

| Melting Point | 84-85 °C | [4] |

| Boiling Point | 431.1 ± 45.0 °C (Predicted) | [4] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [4] |

| Water Solubility | 8 µg/L at 20 °C | [4] |

| LogP | 6.5 at 25 °C | [4] |

| Appearance | White to pale-yellow crystalline solid |

Synthesis and Mechanism

The synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) typically involves the electrophilic substitution reaction of 2-tert-butyl-4-methylphenol with a sulfur-donating agent, such as sulfur dichloride.[5]

General Synthetic Protocol

-

Reaction Setup: 2-tert-butyl-4-methylphenol is dissolved in a suitable inert solvent, such as light petroleum or chloroform, in a reaction vessel equipped with a stirrer and a dropping funnel.[6]

-

Addition of Sulfur Dichloride: Sulfur dichloride, the electrophile, is added dropwise to the solution of the phenol. The reaction is typically carried out at or near room temperature.[6] A catalyst, such as zinc chloride, may be employed.

-

Reaction Progression: The reaction mixture is stirred for a prolonged period, for instance, up to 17 hours, to ensure completion.

-

Workup and Purification: Upon completion, the reaction mixture is worked up to remove the solvent and any unreacted starting materials. The crude product is then purified, often by recrystallization from a suitable solvent like n-hexane, to yield the final 2,2'-Thiobis(6-tert-butyl-p-cresol) product.

Reaction Mechanism

The underlying mechanism is an electrophilic aromatic substitution. The sulfur atom in sulfur dichloride acts as the electrophile, which is attacked by the electron-rich aromatic ring of the 2-tert-butyl-4-methylphenol. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore the aromaticity of the ring. This process occurs on both phenolic molecules, resulting in the formation of the thioether bridge.

Caption: General schematic of the synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol).

Mechanism of Antioxidant Action

The antioxidant efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol) is a result of the synergistic action of its sterically hindered phenolic groups and the sulfur bridge.[3]

Primary Antioxidant Activity: Free Radical Scavenging

The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[3] The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the bulky tert-butyl groups at the ortho position, which prevents it from initiating further oxidation.[7]

Caption: Hydrogen atom donation from the phenolic group to a free radical.

Secondary Antioxidant Activity: Hydroperoxide Decomposition

The sulfur bridge contributes to the overall antioxidant activity by decomposing hydroperoxides, which are unstable intermediates in oxidation processes that can break down to form more free radicals. The thioether can be oxidized to sulfoxides and then to sulfones, a process that consumes hydroperoxides without the formation of new radical species.

Applications

The primary application of 2,2'-Thiobis(6-tert-butyl-p-cresol) is as a stabilizer in various polymers.

Polymer Stabilization

It is widely used in polyolefins, such as polyethylene and polypropylene, to prevent thermal-oxidative degradation during processing and throughout the service life of the material.[3] This helps to maintain the mechanical and physical properties of the polymer, such as its melt flow index and structural integrity.

Potential Biomedical Applications: An Area for Future Research

While extensively used in industry, the application of 2,2'-Thiobis(6-tert-butyl-p-cresol) in drug development and biomedical fields is not well-documented in current literature. However, the known antioxidant and anti-inflammatory properties of other phenolic compounds suggest potential avenues for future research.[8][9] Structurally related sulfur-containing phenolic compounds have been investigated for a range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[10][11][12] Given its potent antioxidant capabilities, 2,2'-Thiobis(6-tert-butyl-p-cresol) could be a candidate for investigation in disease models where oxidative stress is a key pathological factor. It is important to note that any potential therapeutic application would require extensive toxicological and pharmacological evaluation.

Toxicology and Safety

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,2'-Thiobis(6-tert-butyl-p-cresol) may cause an allergic skin reaction (H317) and is harmful to aquatic life with long-lasting effects (H412).[2]

Handling and First Aid

-

Handling: It should be handled in a well-ventilated area with appropriate personal protective equipment, including gloves and safety goggles, to avoid skin and eye contact.[13] Dust formation should be minimized.[13]

-

Inhalation: If inhaled, move the individual to fresh air.[13]

-

Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water.[13]

-

Eye Contact: For eye contact, rinse with pure water for at least 15 minutes.[13]

-

Ingestion: If ingested, rinse the mouth with water and do not induce vomiting.[13]

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Specific toxicokinetic data for 2,2'-Thiobis(6-tert-butyl-p-cresol) is limited. However, studies on other bisphenols provide some insights into its likely metabolic fate.[14][15] Phenolic compounds are generally absorbed in the gastrointestinal tract and undergo extensive metabolism, primarily in the liver.[16] The main metabolic pathways are expected to be Phase II conjugation reactions, such as glucuronidation and sulfation, which increase water solubility and facilitate excretion via urine and feces. The lipophilic nature of 2,2'-Thiobis(6-tert-butyl-p-cresol), as indicated by its high LogP value, may influence its distribution and potential for bioaccumulation.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of 2,2'-Thiobis(6-tert-butyl-p-cresol).[1][14]

General HPLC Protocol

-

Sample Preparation: Samples containing the analyte are typically dissolved in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.[15] For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample and remove interfering substances.[17]

-

Chromatographic Conditions:

-

Column: A reverse-phase (RP) C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.[1][14] The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape.[1][14]

-

Detection: UV detection at a wavelength of around 280 nm is suitable for this compound.

-

-

Mass Spectrometry (MS) Compatibility: For more sensitive and selective detection, HPLC can be coupled with mass spectrometry. In such cases, volatile mobile phase modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[1][14]

Caption: General workflow for the HPLC analysis of 2,2'-Thiobis(6-tert-butyl-p-cresol).

Conclusion

2,2'-Thiobis(6-tert-butyl-p-cresol) is a well-established and highly effective antioxidant with significant industrial applications, particularly in the stabilization of polymers. Its dual-action mechanism, involving both free radical scavenging and hydroperoxide decomposition, provides robust protection against oxidative degradation. While its role in materials science is clear, its potential in the biomedical and pharmaceutical fields remains largely unexplored. The potent antioxidant properties of this and similar thiobisphenols suggest that they may be of interest for future research into diseases associated with oxidative stress. However, a thorough investigation of their pharmacological activity and a comprehensive understanding of their toxicokinetics will be essential before any potential therapeutic applications can be considered.

References

-

SIELC Technologies. (2018, May 16). 2,2'-Thiobis[6-tert-butyl-p-cresol]. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2,2'-Thiobis[6-tert-butyl-p-cresol] on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Library of Medicine. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2022, March 25). Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols. Retrieved from [Link]

-

PubMed. (n.d.). Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC. Retrieved from [Link]

-

PubChem. (n.d.). 2-tert-Butyl-4-methylphenol. Retrieved from [Link]

-

YouTube. (2020, April 7). Electrophilic substitution of thiophene. Retrieved from [Link]

-

YouTube. (2022, October 23). Electrophilic Substitution Reaction | Mechanism || Part 1. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Thiobis(4-methyl-6-tert-butylphenol). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. National Library of Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

PubMed. (n.d.). Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4, 4' -thiobis (6-tert-butyl-3-methylphenol).

-

YouTube. (2013, April 4). How2: Draw the mechanism for an electrophilic substitution reaction. Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylenebis (6-tert-butyl 4-methylphenol) enhances the antitumor efficacy of belotecan, a derivative of camptothecin, by inducing autophagy. National Library of Medicine. Retrieved from [Link]

-

MDPI. (n.d.). Food Plant Secondary Metabolites Antiviral Activity and Their Possible Roles in SARS-CoV-2 Treatment: An Overview. Retrieved from [Link]

-

GSRS. (n.d.). 2,2'-THIOBIS(6-TERT-BUTYL-P-CRESOL). Retrieved from [Link]

-

PubMed. (n.d.). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

-

PubMed. (2019, November 1). In vivo formed metabolites of polyphenols and their biological efficacy. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Antiviral Activities of Triterpenoids. Retrieved from [Link]

-

ResearchGate. (n.d.). The Importance of In Vivo Metabolism of Polyphenols and Their Biological Actions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, August 23). Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

MDPI. (n.d.). Can Bisphenols Alter the Inflammation Process?. Retrieved from [Link]

-

ResearchGate. (2022, March 22). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link]

-

MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

-

PubMed Central. (n.d.). Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment. Retrieved from [Link]

-

GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

Sources

- 1. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents | RTI [rti.org]

- 2. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Separation of 2,2’-Thiobis[6-tert-butyl-p-cresol] on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Pregnancy-specific physiologically-based toxicokinetic models for bisphenol A and bisphenol S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. mdpi.com [mdpi.com]

- 12. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]

- 13. Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicokinetics of bisphenol-S and its glucuronide in plasma and urine following oral and dermal exposure in volunteers for the interpretation of biomonitoring data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,2’-Thiobis[6-tert-butyl-p-cresol] | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

2,2'-Thiobis(6-tert-butyl-p-cresol) synthesis from p-cresol

An In-depth Technical Guide to the Synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) from p-Cresol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Thiobis(6-tert-butyl-p-cresol) is a potent antioxidant widely utilized in the stabilization of polymers, oils, and other organic materials. Its synthesis from the readily available feedstock, p-cresol, is a two-step process involving regioselective alkylation followed by sulfur bridging. This guide provides a comprehensive examination of this synthetic pathway, delving into the underlying reaction mechanisms, a comparative analysis of catalytic systems, detailed experimental protocols, and methods for purification and characterization. The narrative emphasizes the causality behind experimental choices, offering field-proven insights to enable researchers to optimize this synthesis for both laboratory and potential industrial applications.

Introduction: Synthetic Strategy and Industrial Relevance

The synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol), also known as 2,2'-Thiobis(6-tert-butyl-4-methylphenol)[1][2], is a classic example of building molecular complexity through sequential electrophilic aromatic substitution reactions. The molecule's efficacy as an antioxidant stems from its sterically hindered phenolic hydroxyl groups, which can readily donate a hydrogen atom to quench free radicals, and the thioether bridge that contributes to its overall stability and performance.

The overall synthetic route proceeds in two distinct stages:

-

Friedel-Crafts Alkylation: The selective ortho-alkylation of p-cresol with a tert-butylating agent to form the key intermediate, 6-tert-butyl-p-cresol.

-

Thioether Bridging: The coupling of two molecules of the intermediate using sulfur dichloride to install the thioether linkage at the remaining activated ortho position.

This guide will dissect each stage, providing the technical depth required for successful and optimized execution.

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of 6-tert-butyl-p-cresol (Intermediate)

The critical first step is the regioselective introduction of a tert-butyl group onto the p-cresol ring. The hydroxyl and methyl groups of p-cresol are both ortho-, para- directing. Since the para position is blocked by the methyl group, electrophilic attack is directed to the two equivalent ortho positions (C2 and C6).

Reaction Principle and Mechanism

The reaction is a Friedel-Crafts alkylation. An acid catalyst is employed to generate a tert-butyl carbocation (an electrophile) from a suitable precursor like tert-butanol or tert-butyl chloride. This highly reactive carbocation then attacks the electron-rich aromatic ring of p-cresol.

Caption: Electrophilic substitution mechanism.

Expertise in Action: Selecting the Catalyst and Alkylating Agent

The choice of catalyst is paramount to achieving high conversion and, crucially, high selectivity for the mono-alkylated product over the di-alkylated byproduct (2,6-di-tert-butyl-p-cresol).[3]

-

Alkylating Agents:

-

Catalytic Systems: A wide array of catalysts have been investigated, each with distinct advantages and operational requirements. The goal is to maximize activity while controlling the reaction to favor the desired 2-tert-butyl-p-cresol (2-TBC).

| Catalyst System | Alkylating Agent | Temperature (°C) | p-Cresol Conversion (%) | Selectivity (2-TBC/DTBC) (%) | Key Insights & References |

| Sulfated Zirconia (Solid Acid) | tert-Butanol | 245 | ~92 | ~98 (for 2-TBC) | Highly active and reusable solid catalyst suitable for vapor-phase reactions. De-alkylation can occur at higher temperatures.[4] |

| Brønsted Acidic Ionic Liquids | tert-Butanol | 70 - 75 | 79 - 89 | 92 - 95 (for 2-TBC) | Offer high conversion under milder liquid-phase conditions. Catalyst can be recovered and recycled.[5][8][9] |

| Anhydrous AlCl₃ (Lewis Acid) | tert-Butyl Chloride | 140 | High | Good (Optimizable) | A classic, effective Lewis acid catalyst. Requires careful control of stoichiometry and temperature to avoid side reactions.[7] |

| Zeolites (e.g., H-Beta) | tert-Butanol | ~100-150 | High | Superior to HZSM-5 | Shape-selective catalysis can favor specific isomers. Microwave irradiation can enhance performance.[3][6] |

| Deep Eutectic Solvent (DES) | tert-Butanol | Room Temp. | ~83 | High | A "green" and mild catalytic system, allowing the reaction to proceed efficiently at ambient temperature over longer times.[9] |

Causality Behind Choices: For laboratory-scale synthesis, Brønsted acidic ionic liquids or DES catalysts offer excellent performance under mild conditions with the benefit of catalyst recyclability.[8][9] For larger-scale or continuous-flow processes, solid acid catalysts like sulfated zirconia are highly promising due to their robustness and ease of separation.[4]

Experimental Protocol: Alkylation using Ionic Liquid Catalyst

This protocol is adapted from methodologies reported for Brønsted acidic ionic liquid catalysis.[5][8]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a thermometer.

-

Reagent Charging: To the flask, add p-cresol (1.0 eq.), tert-butanol (1.0 - 1.5 eq.), and the Brønsted acidic ionic liquid catalyst (e.g., [Et₃NH][HSO₄], ~10 mol%). Using a slight excess of p-cresol can help suppress the formation of the di-substituted product.[7]

-

Reaction Execution: Heat the reaction mixture to 70-80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Work-up and Catalyst Recovery:

-

Cool the mixture to room temperature. The ionic liquid phase will often separate.

-

Decant or separate the top organic layer. The bottom ionic liquid layer can be washed with a non-polar solvent (e.g., hexane), dried under vacuum, and reused.[5]

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude product, 6-tert-butyl-p-cresol, can be purified by vacuum distillation to yield a colorless liquid or low-melting solid.

Part II: Synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol)

In the final step, two molecules of the purified 6-tert-butyl-p-cresol intermediate are coupled via a sulfur atom.

Reaction Principle and Mechanism

This transformation is achieved through electrophilic substitution using sulfur dichloride (SCl₂). SCl₂ acts as the source of an electrophilic sulfur species which attacks the remaining activated ortho position of the phenolic ring. A second substitution reaction on the other side of the sulfur atom yields the final thiobisphenol. A mild Lewis acid catalyst such as zinc chloride can be used to facilitate the reaction.[10]

Caption: Proposed thio-bridging mechanism.

Reagent Selection and Safety

-

Sulfur Dichloride (SCl₂): This is a highly reactive, corrosive, and toxic cherry-red liquid.[11][12] It is moisture-sensitive and decomposes on contact with water. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat). SCl₂ is often used as a precursor for various organosulfur compounds.[11]

-

Catalyst: Zinc chloride is an effective and inexpensive Lewis acid for this transformation.[10]

Experimental Protocol: Thio-bridging Reaction

This protocol is based on the established synthesis of thiobisphenols.[10]

-

Apparatus Setup: Use a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler and an acid gas trap (e.g., containing NaOH solution) to neutralize the HCl gas byproduct.

-

Reagent Charging: Dissolve 6-tert-butyl-p-cresol (2.0 eq.) and a catalytic amount of anhydrous zinc chloride (~5 mol%) in a suitable inert solvent, such as light petroleum or dichloromethane.[10]

-

Reaction Execution:

-

Cool the solution in an ice-water bath.

-

Slowly add a solution of sulfur dichloride (1.0 eq.) in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition to control the reaction rate and minimize side products.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.[10] The reaction progress can be monitored by TLC.

-

-

Work-up:

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, followed by 5% sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[13]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

The crude product is typically a solid. It can be purified effectively by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.

-

The final product, 2,2'-Thiobis(6-tert-butyl-p-cresol), should be a colorless, crystalline solid.[14]

-

Product Characterization

Validation of the final product's identity and purity is essential.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₂S | [1][2] |

| Molecular Weight | 358.54 g/mol | [2][14] |

| Appearance | Colorless, crystalline solid | [14] |

| Melting Point | 84-85 °C | [15] |

| IUPAC Name | 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol | [2] |

| CAS Number | 90-66-4 | [1][16] |

Spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) should be performed to confirm the structure, and the data should be consistent with established values.[2][14]

Safety and Handling

-

p-Cresol: Toxic and corrosive. Avoid skin contact and inhalation.

-

tert-Butanol/tert-Butyl Chloride: Flammable liquids.

-

Acid/Lewis Acid Catalysts: Corrosive. Handle with care.

-

Sulfur Dichloride (SCl₂): Highly toxic, corrosive, and reacts violently with water. Must be handled in a high-performance chemical fume hood. Ensure all glassware is perfectly dry. Have a quenching agent (e.g., sodium bicarbonate solution) readily available for spills.[11]

-

General Precautions: Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, throughout the procedure. All reactions should be conducted in well-ventilated areas.[17]

Conclusion

The synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) from p-cresol is a robust and well-documented process. Success hinges on the careful selection of a catalytic system for the initial alkylation to maximize the yield of the mono-substituted intermediate, followed by a controlled thio-bridging reaction using the hazardous but effective reagent, sulfur dichloride. By understanding the mechanisms and the rationale behind the procedural steps, researchers can confidently and safely execute this synthesis to obtain a high-purity product for a variety of applications, from polymer science to materials development.

References

-

Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Mechanistic insights into solvent induced alkylation of p-cresol with tert-butyl alcohol using Brönsted acidic ionic liquids. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Alkylation of p-cresol with tert-butyl alcohol using benign Bronsted acidic ionic liquid catalyst. (2017). ScienceDirect. Retrieved January 12, 2026, from [Link]

-

2,2'-THIOBIS(6-tert-BUTYL-p-CRESOL). (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

2,2'-Thiobis[6-tert-butyl-p-cresol]. (2018). SIELC Technologies. Retrieved January 12, 2026, from [Link]

-

tert.-Butylation of p-Cresol with tert.-Butyl Chloride. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

2,2'-THIOBIS(6-TERT-BUTYL-P-CRESOL). (n.d.). GSRS. Retrieved January 12, 2026, from [Link]

-

2,2'-Thiobis(4-methyl-6-tert-butylphenol). (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

CAS No.90-66-4,2,2'-Thiobis(6-tert-butyl-p-cresol) Suppliers. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

-

Sulfur dichloride. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | C22H30O2S | CID 66661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. CAS No.90-66-4,2,2'-Thiobis(6-tert-butyl-p-cresol) Suppliers [lookchem.com]

- 11. Sulfur dichloride - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. echemi.com [echemi.com]

- 16. 2,2’-Thiobis[6-tert-butyl-p-cresol] | SIELC Technologies [sielc.com]

- 17. chemicalbook.com [chemicalbook.com]

Section 1: Core Chemical Identity and Structure

An In-Depth Technical Guide to Irganox 1081: Structure, Properties, and Application

This guide provides a comprehensive technical overview of Irganox 1081, a high-performance, sulfur-containing phenolic antioxidant. Designed for researchers, polymer scientists, and formulation chemists, this document delves into the core chemical principles, performance characteristics, and analytical methodologies pertinent to the effective application of this stabilizer. We will explore not just the "what" but the "why," offering field-proven insights into its mechanism and utility.

Irganox 1081 is a sterically hindered phenolic antioxidant of the thiobisphenol class. Its unique structure, featuring two hindered phenol groups linked by a sulfur atom, provides a synergistic, dual-function stabilization mechanism.

-

IUPAC Name: 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol[1]

-

Molecular Formula: C₂₂H₃₀O₂S[1]

The strategic placement of bulky tert-butyl groups adjacent to the hydroxyl functionalities is a key design feature. This steric hindrance enhances the stability of the resulting phenoxy radical after hydrogen donation, preventing it from initiating further detrimental reactions and contributing to its non-discoloring properties.

Caption: Chemical Structure of Irganox 1081.

Section 2: Physicochemical Properties

The physical properties of Irganox 1081 are critical to its handling, processing, and performance in various polymer matrices. Its low volatility is particularly important for maintaining stabilization during high-temperature processing of plastics.

| Property | Value | Source(s) |

| Appearance | White to off-white or cream-colored powder | [6] |

| Melting Point | 166 °C (for high-purity reference material) | [2] |

| 84-85 °C (reported for some commercial grades) | [6] | |

| Boiling Point | 431.1 °C (Predicted) | [2][6] |

| Flash Point | 209.3 °C | [2][6] |

| Density | ~1.11 g/cm³ | [6] |

| Solubility (at 20°C) | Water: Practically insoluble (~8 µg/L) | [6] |

| Organic Solvents: Soluble in hexane, isopropanol, ethanol | [5] | |

| Vapor Pressure (at 20°C) | Very low |

A Note on Melting Point: A notable discrepancy exists in the reported melting point of Irganox 1081. While reference standards may exhibit a higher melting point of ~166°C, technical-grade material is often cited with a melting range of 84-85°C.[2][6] This variance can be attributed to differences in purity, crystalline structure (polymorphism), or the presence of isomers from the synthesis process. For formulation purposes, it is crucial to consult the technical data sheet for the specific grade being used.

Section 3: The Dual Antioxidant Mechanism

Irganox 1081 functions as a multifunctional stabilizer, effectively interrupting the auto-oxidation cycle of polymers through two distinct but synergistic mechanisms. This dual action provides comprehensive protection against both thermal and oxidative degradation.

1. Primary Antioxidant: Radical Scavenging (via Hindered Phenol Groups)

The primary role is to intercept and neutralize chain-carrying free radicals (R•, ROO•), which are the primary drivers of polymer degradation. This occurs via a Hydrogen Atom Transfer (HAT) mechanism.[8][9]

-

Step 1 (Initiation): A polymer chain (P-H) under thermal or light stress forms a polymer alkyl radical (P•).

-

Step 2 (Propagation): The alkyl radical (P•) reacts rapidly with oxygen to form a peroxyl radical (POO•). This peroxyl radical can then abstract a hydrogen from another polymer chain, propagating the degradation cycle.

-

Step 3 (Intervention): The hindered phenolic hydroxyl group (-OH) on Irganox 1081 donates its hydrogen atom to the peroxyl radical (POO•), neutralizing it into a stable hydroperoxide (POOH) and forming a stabilized phenoxy radical (Ar-O•).[8][9]

The phenoxy radical is resonance-stabilized and sterically hindered, making it relatively unreactive and unable to continue the chain reaction.

2. Secondary Antioxidant: Hydroperoxide Decomposition (via Thioether Bridge)

The hydroperoxides (POOH) formed during the primary mechanism are thermally unstable and can decompose into highly reactive hydroxyl (•OH) and alkoxyl (PO•) radicals, which can re-initiate degradation. The thioether (-S-) linkage in Irganox 1081 acts as a secondary antioxidant by decomposing these hydroperoxides into non-radical, stable products.[10][11]

-

The sulfur atom is oxidized to sulfoxide and then to sulfone derivatives, a process that catalytically decomposes multiple hydroperoxide molecules into stable alcohols.

This two-pronged approach—scavenging the chain-carrying radicals and decomposing the problematic byproducts—makes Irganox 1081 a highly efficient and long-lasting stabilizer.

Caption: Dual antioxidant mechanism of Irganox 1081.

Section 4: Applications and Performance Insights

Irganox 1081 is utilized in a wide range of organic polymers and materials where protection against thermo-oxidative degradation is required.

-

Polyolefins (PE, PP): Its excellent compatibility and low volatility make it ideal for protecting these polymers during high-temperature processing (extrusion, molding) and ensuring long-term service life.

-

Elastomers and Rubbers (Synthetic & Natural): It is particularly effective in light-colored rubber applications where non-staining and non-discoloring properties are paramount.

-

Other Polymers: It finds use in ABS, HIPS, polyamides, and hot-melt adhesives.

-

Lubricants and Oils: Its oil solubility allows it to function as a potent stabilizer in lubricants, preventing oxidation and sludge formation.

Field Insights: The causality behind its selection often relates to its multifunctional nature. In applications like wire and cable insulation, both processing stability (preventing scorch) and long-term thermal stability are critical. Irganox 1081 provides both. Furthermore, its ability to act synergistically with other stabilizers, such as phosphites (e.g., Irgafos 168), allows formulators to create highly robust and cost-effective stabilization packages.

Section 5: Analytical and Quality Control Protocols

Verifying the presence and efficacy of Irganox 1081 in a formulated product is essential for quality assurance. The following are standard, field-proven methodologies.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for extracting and quantifying Irganox 1081 from a polymer matrix, such as polyethylene.[12][13][14]

Objective: To determine the weight percentage (% w/w) of Irganox 1081 in a polymer sample.

Methodology:

-

Sample Preparation (Solvent Extraction):

-

Weigh approximately 2-5 grams of the polymer sample (pellets or film) into a Soxhlet extraction thimble.

-

Place the thimble into a Soxhlet extractor fitted with a 250 mL round-bottom flask.

-

Add 150 mL of an appropriate solvent (e.g., dichloromethane or chloroform) to the flask.

-

Extract the sample for 6-8 hours, ensuring a cycle rate of 4-5 cycles per hour.

-

After extraction, allow the apparatus to cool. Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

Transfer the concentrated extract to a 10 mL volumetric flask. Rinse the round-bottom flask with a small amount of solvent and add the rinsing to the volumetric flask.

-

Dilute to the mark with the solvent.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 35 °C.

-

Detector: UV-Vis detector set at an appropriate wavelength (typically determined by scanning a standard, e.g., ~280 nm).

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of Irganox 1081 (from a certified reference material) in the extraction solvent at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extract.

-

Determine the concentration of Irganox 1081 in the sample solution using the calibration curve.

-

Calculate the weight percentage in the original polymer sample using the initial sample weight and final solution volume.

-

Caption: Workflow for HPLC quantification of Irganox 1081.

Protocol 2: Performance Evaluation by Differential Scanning Calorimetry (DSC) - Oxidative Induction Time (OIT)

The OIT test is an accelerated method to assess the thermo-oxidative stability of a material. It measures the time until the onset of exothermic oxidation at an elevated temperature in an oxygen atmosphere.[15][16][17][18] A longer OIT indicates better stabilization.

Objective: To determine the relative effectiveness of the antioxidant package in a polyolefin sample according to ASTM D3895.

Methodology:

-

Sample Preparation:

-

Cut a small, representative sample from the material (e.g., a 3-5 mg disc from a compression-molded plaque or a finished part).

-

Place the sample into an open aluminum DSC pan. Ensure the sample is flat and makes good thermal contact with the bottom of the pan.

-

Place an empty, open aluminum pan in the reference position of the DSC cell.

-

-

DSC Instrument Program:

-

Purge: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 ± 5 mL/min for at least 5 minutes to create an inert atmosphere.

-

Heating Phase: While maintaining the nitrogen flow, heat the sample from ambient temperature to 200 °C at a heating rate of 20 °C/min.

-

Isothermal Equilibration: Hold the sample at 200 °C for 5 minutes to ensure thermal equilibrium.

-

Gas Switch & Test: Simultaneously start recording the thermal data and switch the purge gas from nitrogen to high-purity oxygen at the same flow rate (50 ± 5 mL/min).

-

Data Collection: Continue holding the sample at 200 °C under oxygen until the exothermic oxidation peak is observed and has returned to the baseline.

-

-

Data Analysis:

-

The OIT is the time interval from the initial switch to oxygen (t₀) to the onset of the exothermic oxidation peak.

-

The onset is determined by the intersection of the tangent drawn at the steepest point of the exotherm with the extrapolated baseline of the thermal curve.

-

Report the OIT in minutes.

-

Caption: Idealized DSC curve from an OIT experiment.

Section 6: Safety and Handling

While Irganox 1081 is a stable solid, standard laboratory and industrial hygiene practices must be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat or protective clothing.[3][4] In dusty environments, respiratory protection may be required.[3][4]

-

Health Hazards: May cause an allergic skin reaction in sensitive individuals.[2] Avoid inhalation of dust and direct contact with skin and eyes.

-

Environmental Hazards: Classified as potentially harmful to aquatic life with long-lasting effects. Prevent release into drains and waterways.

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[3]

Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed information.[3][4]

Conclusion

Irganox 1081 is a potent and versatile antioxidant whose efficacy is rooted in its dual-function chemical structure. By combining a primary, radical-scavenging hindered phenol with a secondary, hydroperoxide-decomposing thioether bridge, it provides comprehensive and long-lasting protection to a wide array of polymeric materials. A thorough understanding of its properties, mechanisms, and the analytical methods used to verify its performance enables scientists and engineers to optimize formulations for enhanced durability and service life.

References

-

ASTM International. (n.d.). ASTM D3895-07 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from Google Search.[15]

-

ASTM International. (2023). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from Google Search.[16]

-

AccuStandard. (n.d.). CAS No. 90-66-4 - Irganox® 1081. Retrieved from Google Search.[2]

-

Infrared Heating Technologies. (2023). DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418. Retrieved from Google Search.[17]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS IRGANOX 1081. Retrieved from Google Search.[3]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - Irganox 1081. Retrieved from Google Search.[4]

-

ASTM International. (n.d.). Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. Retrieved from Google Search.[18]

-

ResearchGate. (n.d.). (PDF) Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from Google Search.[10]

-

AccuStandard. (n.d.). Irganox® 1081 CAS # 90-66-4. Retrieved from Google Search.[5]

-

ResearchGate. (n.d.). (PDF) Determination of polyolefin additives by reversed-phase liquid chromatography. Retrieved from Google Search.[12]

-